molecular formula C11H22N2 B13640821 n-(3-(Piperidin-1-yl)propyl)cyclopropanamine

n-(3-(Piperidin-1-yl)propyl)cyclopropanamine

Cat. No.: B13640821
M. Wt: 182.31 g/mol
InChI Key: WAFKTLOEBXCNQN-UHFFFAOYSA-N
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Description

N-(3-(Piperidin-1-yl)propyl)cyclopropanamine is a tertiary amine compound featuring a cyclopropanamine moiety linked via a three-carbon propyl chain to a piperidine ring.

Properties

Molecular Formula

C11H22N2

Molecular Weight

182.31 g/mol

IUPAC Name

N-(3-piperidin-1-ylpropyl)cyclopropanamine

InChI

InChI=1S/C11H22N2/c1-2-8-13(9-3-1)10-4-7-12-11-5-6-11/h11-12H,1-10H2

InChI Key

WAFKTLOEBXCNQN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 3-(piperidin-1-yl)propyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-(3-(Piperidin-1-yl)propyl)cyclopropanamine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its piperidine moiety is known to interact with various biological targets, making it a candidate for drug discovery .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Piperidine derivatives are known for their analgesic, antipsychotic, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials .

Mechanism of Action

The mechanism of action of n-(3-(Piperidin-1-yl)propyl)cyclopropanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine moiety can bind to receptor sites, modulating their activity and leading to various biological effects. The cyclopropane ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Target/Activity
N-(3-(Piperidin-1-yl)propyl)cyclopropanamine* C₁₁H₂₀N₂ 180.29 Cyclopropanamine + piperidinylpropyl chain Hypothesized: CNS modulation (e.g., sigma-1 receptors)
N-(Pyridin-3-ylmethyl)cyclopropanamine C₉H₁₂N₂ 148.21 Cyclopropanamine + pyridinylmethyl chain Not specified; pyridine may enhance aromatic interactions
Compound 31 () C₃₄H₅₀N₄O₂ 570.79 Biphenyl core + dual piperidinylpropyl chains Non-amyloidogenic processing (potential Alzheimer’s therapy)
AND-1184 (MBS, ) C₂₄H₂₇FN₂O₃S 442.55 Benzoxazolyl-piperidine + tosylpropyl chain Dementia treatment (cholinergic/serotonergic modulation)
Compound 24 () C₂₈H₃₅N₂O₂ 443.60 Hexacyclic core + piperidinylphenoxypropyl Sigma-1 receptor affinity and calcium channel modulation

Notes:

  • Substituent Chain Length: Longer chains (e.g., propyl vs.
  • Aromatic vs.

Pharmacological Activity and Structure-Activity Relationships (SAR)

  • Sigma-1 Receptor Affinity: Hexacyclododecylamines () demonstrate that piperidinylmethylphenoxypropyl chains enhance sigma-1 binding. The target compound’s piperidinylpropyl group may similarly modulate receptor interactions but lacks the hexacyclic scaffold, likely reducing potency .
  • Neuroactive Potential: AND-1184 () and biphenyl derivatives () highlight the role of piperidine in CNS-targeted agents. The absence of electron-withdrawing groups (e.g., fluorine in AND-1184) in the target compound may alter metabolic stability and target selectivity .
  • Amyloidogenic Pathway Modulation: Compounds in with dual piperidinylpropyl chains (e.g., 31, 32) promote non-amyloidogenic processing, suggesting that the target compound’s cyclopropane ring could introduce conformational constraints beneficial for similar activity .

Stability and Reactivity

  • Cyclopropane Ring Stability : The strained cyclopropane ring may undergo ring-opening reactions under acidic or oxidative conditions, contrasting with more stable aromatic systems in .
  • Piperidine Basicity : The pKa of piperidine (~11.3) ensures protonation at physiological pH, enhancing solubility in acidic environments (e.g., gastric fluid) compared to pyridine derivatives (pKa ~5.2) .

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